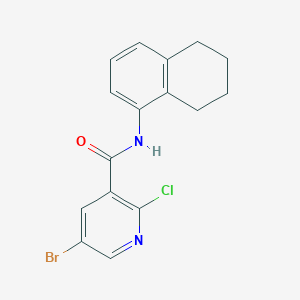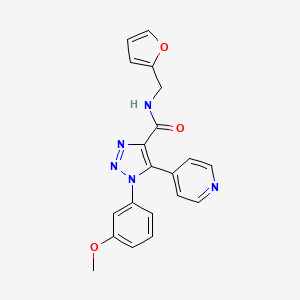
N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H17N5O3 and its molecular weight is 375.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Groups and CNS Activity
This compound belongs to a class of heterocycles that are significant for the development of Central Nervous System (CNS) drugs. Such drugs target various CNS effects, ranging from depression to convulsion. The chemical groups involved, including furan, pyridine, and triazole, are common in substances showing CNS activity. Compounds with these functional groups, like coal tar and quinine, have been noted for their potential CNS effects, although specific details about N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide were not detailed in the study (Saganuwan, 2017).
Triazole Derivatives and Biological Activities
The triazole ring, a significant structure in the compound, is known for its wide range of biological activities. Triazole derivatives have been intensively studied for their potential in developing new drugs with diverse biological functions. These functions include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The compound's triazole moiety could potentially contribute to such biological activities, although specific activities for this compound were not detailed in the referenced literature (Ferreira et al., 2013).
Heterocyclic Compounds in Drug Synthesis
Heterocycles like furan and triazole are crucial in drug design. They are part of the structural units of bioactive molecules, indicating that this compound could be a significant component in medicinal chemistry. These heterocyclic structures are often involved in the modification of lead compounds to optimize their activity and selectivity for specific biological targets (Ostrowski, 2022).
Potential in Optical Sensors and Medical Applications
Compounds containing heteroatoms such as those in triazole structures have been used in creating optical sensors and have a range of medicinal applications. The ability of such compounds to form coordination and hydrogen bonds makes them suitable for use as sensing probes and can lead to various biological and medicinal applications. Therefore, this compound might have potential in these fields, although specific applications for this compound were not directly mentioned (Jindal & Kaur, 2021).
Synthesis and Potential Applications
The synthesis and utility of heterocyclic N-oxide derivatives, like those with pyridine and triazole rings, have been well-documented due to their role as versatile synthetic intermediates and their biological significance. These compounds have a variety of functionalities in areas such as metal complexes formation, catalysts design, and drug development, indicating that this compound could have potential applications in these areas (Li et al., 2019).
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-27-16-5-2-4-15(12-16)25-19(14-7-9-21-10-8-14)18(23-24-25)20(26)22-13-17-6-3-11-28-17/h2-12H,13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMOIQLIOYCIDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2809225.png)
![N~6~-benzyl-N~4~-(3-chloro-4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2809226.png)
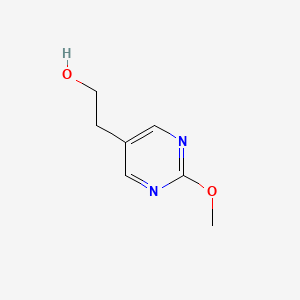
![8-(2-aminophenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2809230.png)

![N-(2-fluorobenzyl)-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide](/img/structure/B2809232.png)
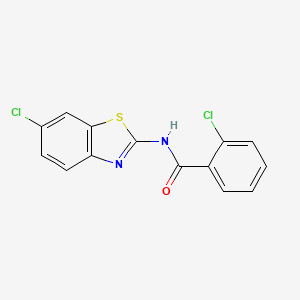
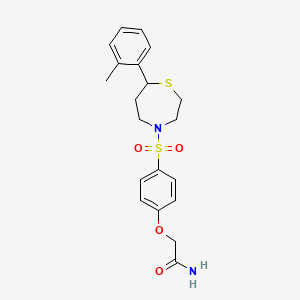
![2-Thiaspiro[3.5]nonane-6,8-dione](/img/structure/B2809238.png)
![ethyl 4-[2-(3-acetylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2809239.png)
![N-methyl-2-[4-(trifluoromethyl)-1,2,3,6-tetrahydropyridin-1-yl]acetamide](/img/structure/B2809240.png)
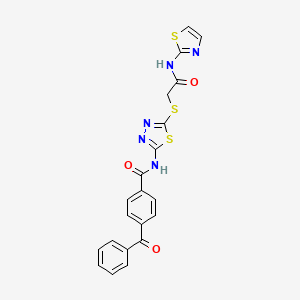
![5-(1-Phenoxy-ethyl)-[1,3,4]thiadiazol-2-yl-amine](/img/structure/B2809246.png)
